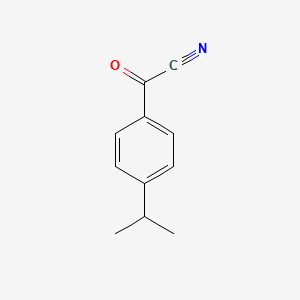
4-(Propan-2-yl)benzene-1-carbonyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)benzene-1-carbonyl cyanide is an organic compound that features a benzene ring substituted with a propan-2-yl group and a carbonyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)benzene-1-carbonyl cyanide typically involves the introduction of the carbonyl cyanide group to a benzene ring substituted with a propan-2-yl group. One common method involves the reaction of 4-(Propan-2-yl)benzaldehyde with cyanide sources under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)benzene-1-carbonyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Propan-2-yl)benzene-1-carbonyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)benzene-1-carbonyl cyanide involves its interaction with molecular targets and pathways. The carbonyl cyanide group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. This interaction can lead to the formation of various adducts and intermediates, influencing the compound’s reactivity and effects.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)benzaldehyde: Similar structure but lacks the carbonyl cyanide group.
4-(Propan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the carbonyl cyanide group.
4-(Propan-2-yl)benzyl alcohol: Features an alcohol group in place of the carbonyl cyanide group.
Uniqueness
4-(Propan-2-yl)benzene-1-carbonyl cyanide is unique due to the presence of the carbonyl cyanide group, which imparts distinct reactivity and potential applications compared to its similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
66582-15-8 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-propan-2-ylbenzoyl cyanide |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,1-2H3 |
InChI Key |
WEXGGTBLMXOLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



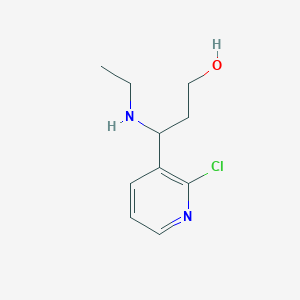
![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)
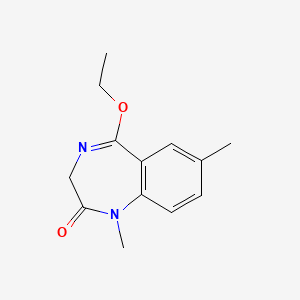

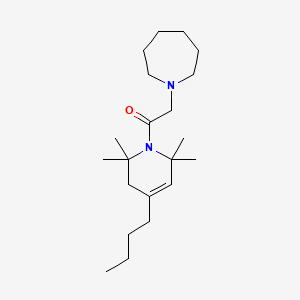

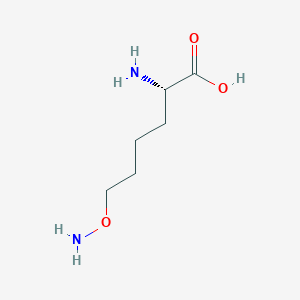
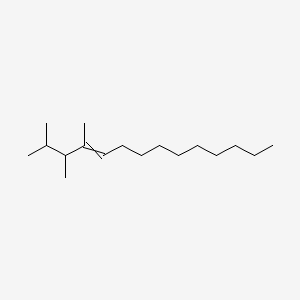
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
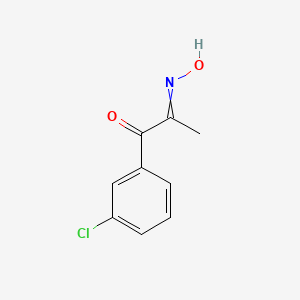
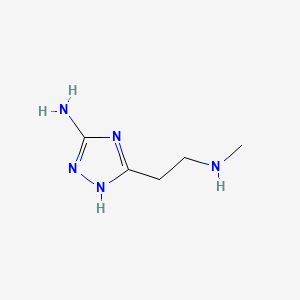
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
